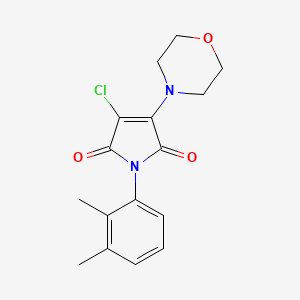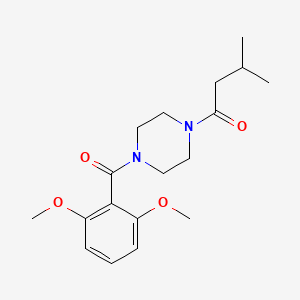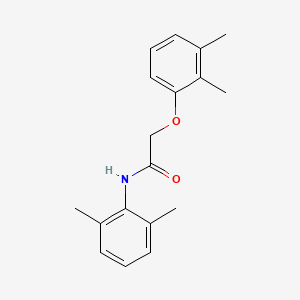![molecular formula C19H32N4O3 B5546472 8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro undecane derivatives often involves multistep reactions, including cyclization processes to form the spiro structure and incorporation of the oxadiazole ring. A typical approach might involve the reaction of dienes with barbituric or thiobarbituric acids under refluxing conditions, as seen in the synthesis of related compounds like 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones (Ahmed et al., 2012).
Aplicaciones Científicas De Investigación
Antihypertensive Activity
Compounds structurally related to the specified chemical have been studied for their antihypertensive properties. For example, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their effectiveness as antihypertensive agents in spontaneous hypertensive rats. These studies suggest that modifications at the 8-position with certain substituents can significantly impact the compound's activity as alpha-adrenergic blockers, indicating potential applications in the development of new antihypertensive drugs (Caroon et al., 1981).
Chemokine Receptor Antagonism
Diazaspiro compounds have also been identified as antagonists for chemokine receptors such as CCR8, which play a crucial role in immune responses and inflammation. These compounds are considered potential therapeutic agents for treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Catalysis and Synthetic Chemistry
Further research into diazaspiro compounds includes their synthesis via catalyst-free methods, yielding nitrogen-containing spiro heterocycles. Such studies not only expand the chemical toolkit available for synthesizing novel compounds but also highlight the versatility of diazaspiro frameworks in facilitating a range of chemical reactions (Aggarwal et al., 2014).
Antimicrobial Activity
Some diazaspiro compounds exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents. Synthesis and evaluation of these compounds against various microbial strains can lead to novel treatments for infections (Gaonkar et al., 2006).
Neurological Disorders
Research into diazaspiro compounds extends into the field of neurology, where certain derivatives have been explored for their potential to act as selective agonists for neuronal nicotinic acetylcholine receptors. This area of study is particularly relevant for developing treatments for cognitive and neuropsychiatric disorders (Matera et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
8-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-15(2)6-10-23-14-19(8-5-18(23)24)7-4-9-22(13-19)11-17-20-16(12-25-3)21-26-17/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTODJZJDYGREHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)CC3=NC(=NO3)COC)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)
![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)



![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)
![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)